molecular formula C24H31N3O3 B11367758 5-({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11367758
M. Wt: 409.5 g/mol
InChI Key: QOMBYHUJXZAKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazol-2-one derivative characterized by a benzimidazole core substituted with a 1,3-dimethyl group, a methoxyphenoxy-methyl moiety, and a cyclohexylamino-methyl side chain. The benzimidazole nucleus is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . This compound’s unique substitutions may enhance its pharmacokinetic properties or target specificity.

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

5-[[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C24H31N3O3/c1-26-20-11-9-18(13-21(20)27(2)24(26)28)16-30-22-12-10-17(14-23(22)29-3)15-25-19-7-5-4-6-8-19/h9-14,19,25H,4-8,15-16H2,1-3H3

InChI Key

QOMBYHUJXZAKPM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNC4CCCCC4)OC)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(CYCLOHEXYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a methoxyphenol derivative reacts with a suitable leaving group on the benzodiazole core.

    Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be attached through reductive amination, where a cyclohexylamine reacts with an aldehyde or ketone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Dihydrobenzodiazole derivatives.

    Substitution Products: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 5-({4-[(CYCLOHEXYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Benzimidazole vs. Benzimidazol-2-one : The target compound’s 2-one modification may alter hydrogen-bonding capacity compared to APY29’s unmodified benzimidazole core .
  • Substituent Effects: The cyclohexylamino-methyl group in the target compound could enhance lipophilicity and membrane permeability compared to the dimethoxyphenethyl group in . However, bulky substituents (e.g., N-methylbenzamide in Midostaurin) may reduce potency by steric hindrance .

Research Findings and Optimization Opportunities

Kinase Inhibition Potential: Molecular docking studies of APY29 suggest that benzimidazole derivatives interact with kinase active sites via hydrogen bonds and π-π stacking . The target compound’s methoxyphenoxy and cyclohexylamino groups may enhance these interactions, but empirical validation is needed.

Toxicity and Selectivity: Structural analogs like AT9283 exhibit cytotoxicity due to off-target effects. Introducing polar groups (e.g., sulfonyl in ) or optimizing the cyclohexylamino side chain could improve selectivity .

Antimicrobial Activity : Benzimidazole derivatives (e.g., APY29) show activity against Streptococcus suis via ssSTK inhibition . The target compound’s methoxy groups may enhance penetration through bacterial membranes.

Biological Activity

The compound 5-({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS Number: 719276-44-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H26N2O3\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_3

Key properties include:

  • Molecular Weight : 342.43 g/mol
  • LogP : 2.15 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes and receptors involved in critical physiological processes.

Enzyme Inhibition

Research has indicated that the compound may exhibit inhibitory effects on:

  • Carbonic Anhydrase (CA) : Important for regulating pH and fluid balance in tissues. The compound's structural similarity to known CA inhibitors suggests a potential for similar activity .
  • Acetylcholinesterase (AChE) : Implicated in neurodegenerative diseases. Compounds with similar structures have shown promising AChE inhibition, which could be explored further for therapeutic applications .

Antibacterial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of antibacterial activity against several strains, including:

  • Salmonella typhi
  • Bacillus subtilis

The most active derivatives showed IC50 values significantly lower than standard antibiotics, indicating strong potential for development as antibacterial agents .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies involving similar benzimidazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

  • Study on Carbonic Anhydrase Inhibition : A series of benzimidazole derivatives were synthesized and evaluated for their ability to inhibit different isoforms of carbonic anhydrase. The results indicated that certain modifications enhance binding affinity and selectivity for specific isoforms .
  • Antibacterial Screening : In a comparative study, compounds derived from similar scaffolds were tested against various bacterial strains. The results indicated that modifications at the phenoxy group significantly impacted antibacterial potency .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 Values (µM)Reference
AntibacterialSalmonella typhi10.5
Bacillus subtilis8.0
Carbonic AnhydrasehCA I12.0
hCA II15.0
AcetylcholinesteraseAChE6.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.